molecular formula C23H25F2N3O2 B2901661 N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide CAS No. 1286726-16-6

N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2901661
CAS No.: 1286726-16-6
M. Wt: 413.469
InChI Key: YOCGXEDBBKNUIY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropane carboxamide group, and two fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Carboxamide Intermediate: This step involves the reaction of 4-fluorophenylacetic acid with a suitable cyclopropanation reagent, such as diazomethane, under controlled conditions to form the cyclopropane carboxylic acid derivative.

    Amidation Reaction: The cyclopropane carboxylic acid derivative is then reacted with piperidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Final Coupling: The intermediate is then coupled with 4-fluorophenylamine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amide reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperidine ring may facilitate binding through ionic or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
  • N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
  • N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide

Uniqueness

N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is unique due to its dual fluorophenyl groups and the presence of a cyclopropane ring, which may confer distinct steric and electronic properties compared to other similar compounds. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O2/c24-18-3-1-17(2-4-18)23(11-12-23)21(29)26-15-16-9-13-28(14-10-16)22(30)27-20-7-5-19(25)6-8-20/h1-8,16H,9-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCGXEDBBKNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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